
Furospongin 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furospongin 3 is a naturally occurring compound derived from marine sponges, specifically from the species Spongia officinalis. It belongs to the class of furanoterpenes and has the molecular formula C26H36O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of furospongin 3 involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the furan ring and the attachment of various functional groups. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from marine sponges. The sponges are collected, and the compound is isolated using chromatographic techniques. Advances in biotechnology may also allow for the production of this compound through microbial fermentation or synthetic biology approaches, although these methods are still under development.
Analyse Des Réactions Chimiques
Types of Reactions: Furospongin 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Furospongin 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study furanoterpene chemistry and reactivity.
Biology: Investigated for its role in marine chemical ecology and as a potential bioindicator.
Mécanisme D'action
The mechanism of action of furospongin 3 involves its interaction with specific molecular targets. It has been shown to inhibit the growth of parasitic protozoa by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt cellular processes essential for the survival of these organisms.
Comparaison Avec Des Composés Similaires
Furospongin 3 is part of a family of furanoterpenes, which includes compounds like furospongin 1, furospongin 4, and demethylfurospongin-4 . Compared to these similar compounds, this compound is unique in its specific functional groups and biological activities. For instance, while furospongin 1 and furospongin 4 also exhibit antiprotozoal activities, this compound has shown distinct cytotoxic properties that make it particularly interesting for cancer research .
Propriétés
Numéro CAS |
41060-10-0 |
|---|---|
Formule moléculaire |
C26H36O5 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(2Z,5E,9E)-2-[(E)-7-(furan-3-yl)-4-methylhept-4-enylidene]-11-methoxy-6,10-dimethyl-11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C26H36O5/c1-20(9-5-13-22(3)26(29)30-4)11-7-15-24(25(27)28)16-8-12-21(2)10-6-14-23-17-18-31-19-23/h10-11,13,16-19H,5-9,12,14-15H2,1-4H3,(H,27,28)/b20-11+,21-10+,22-13+,24-16- |
Clé InChI |
DMDZKTYYUDNBKL-WCLWZXRXSA-N |
SMILES isomérique |
C/C(=C\CCC1=COC=C1)/CC/C=C(/CC/C=C(\C)/CC/C=C(\C)/C(=O)OC)\C(=O)O |
SMILES canonique |
CC(=CCCC1=COC=C1)CCC=C(CCC=C(C)CCC=C(C)C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
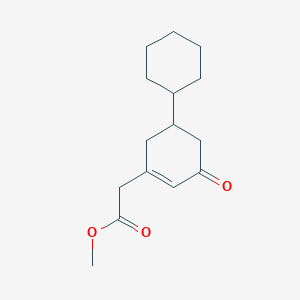


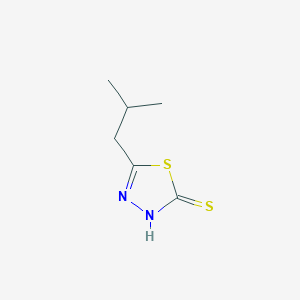

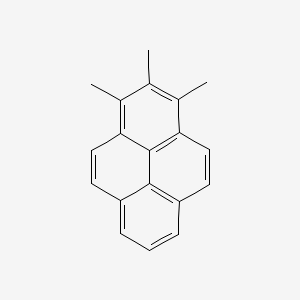
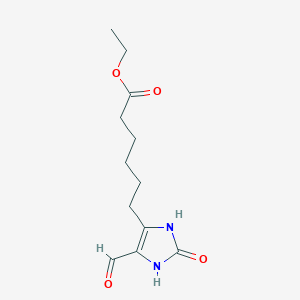
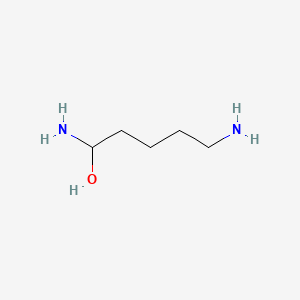
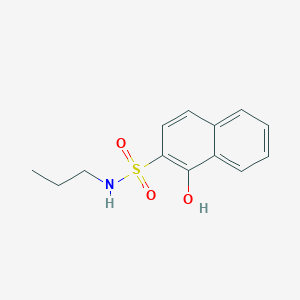
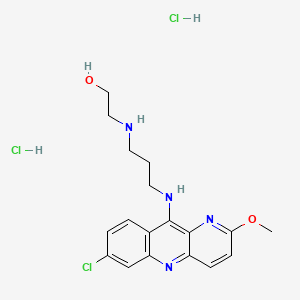
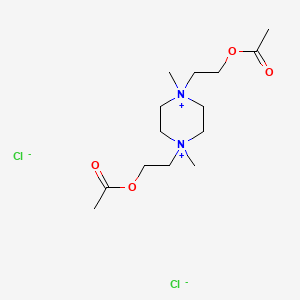
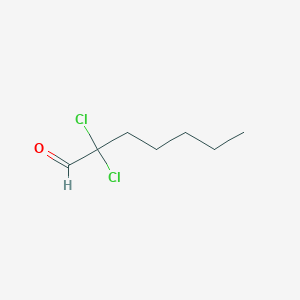
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
